molecular formula C16H22FN3O2 B4019716 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane

Cat. No.: B4019716
M. Wt: 307.36 g/mol
InChI Key: RNGDRTGJKRUPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a fluoro group, a nitro group, a pyrrolidinyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane typically involves multi-step organic reactions. One common approach is to start with the nitration of a fluoro-substituted aromatic compound, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The final step involves the formation of the azepane ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The fluoro group can participate in nucleophilic substitution reactions.

    Substitution: The pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the fluoro group can result in various substituted aromatic compounds.

Scientific Research Applications

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
  • 4-(1-Pyrrolidinyl)piperidine
  • 4-Fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene

Uniqueness

1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane stands out due to the presence of the azepane ring, which imparts unique three-dimensional structural features. This structural complexity can enhance its binding interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-7-3-1-2-4-8-19)12-14(13)18-9-5-6-10-18/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGDRTGJKRUPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.